3-Bromo-6-hydroxy-2-methylbenzoic acid
Overview
Description
3-Bromo-6-hydroxy-2-methylbenzoic acid: is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, characterized by the presence of a bromine atom at the third position, a hydroxyl group at the sixth position, and a methyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-hydroxy-2-methylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by hydroxylation. One common method is the bromination of 2-methylbenzoic acid using bromine in the presence of a catalyst such as iron (III) bromide. The resulting 3-bromo-2-methylbenzoic acid is then hydroxylated using a suitable hydroxylating agent like sodium hydroxide under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3-Bromo-6-oxo-2-methylbenzoic acid.
Reduction: 6-Hydroxy-2-methylbenzoic acid.
Substitution: 3-Methoxy-6-hydroxy-2-methylbenzoic acid.
Scientific Research Applications
3-Bromo-6-hydroxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its structural similarity to natural substrates.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This compound can modulate various biochemical pathways by altering enzyme functions, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
3-Bromo-2-methylbenzoic acid: Lacks the hydroxyl group at the sixth position.
6-Hydroxy-2-methylbenzoic acid: Lacks the bromine atom at the third position.
3-Methoxy-6-hydroxy-2-methylbenzoic acid: Has a methoxy group instead of a bromine atom at the third position.
Uniqueness: 3-Bromo-6-hydroxy-2-methylbenzoic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-bromo-6-hydroxy-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXOCFKDIBBTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252955-18-3 | |
Record name | 3-bromo-6-hydroxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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